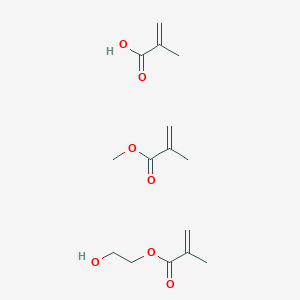

2-Hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Description

Properties

Molecular Formula |

C15H24O7 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |

InChI Key |

JIDQLRAXHLEPIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |

Related CAS |

28136-81-4 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Hydroxyethyl 2-methylprop-2-enoate (2-Hydroxyethyl Methacrylate)

- Also known as Hydroxyethylmethacrylate or glycol methacrylate

- Chemical formula: H₂C=C(CH₃)CO₂CH₂CH₂OH

| Method | Reaction | Conditions | Notes |

|---|---|---|---|

| 1. Reaction of methacrylic acid with ethylene oxide | H₂C=C(CH₃)CO₂H + CH₂CH₂O → H₂C=C(CH₃)CO₂CH₂CH₂OH | Usually catalyzed, controlled temperature | Direct ring-opening of ethylene oxide by acid |

| 2. Esterification of methacrylic acid with ethylene glycol | H₂C=C(CH₃)CO₂H + HOCH₂CH₂OH → H₂C=C(CH₃)CO₂CH₂CH₂OH + H₂O | Acid catalyst, reflux | Uses excess ethylene glycol to drive esterification |

- Both methods often produce some ethylene glycol dimethacrylate as a byproduct, which acts as a crosslinking agent during polymerization.

- Removal of ethylene glycol dimethacrylate can be achieved by using water as a solvent and subsequent distillation, with aliphatic hydrocarbons dissolving the dimethacrylate impurities, resulting in high purity 2-hydroxyethyl methacrylate.

Preparation of Methyl 2-methylprop-2-enoate (Methyl Methacrylate)

- Methyl 2-methylprop-2-enoate is commonly known as methyl methacrylate (MMA)

- Chemical formula: CH₂=C(CH₃)CO₂CH₃

- MMA is purified by vacuum distillation to >99.9% purity after removal of water, methacrylic acid, and other impurities.

Preparation of 2-methylprop-2-enoic acid (Methacrylic Acid)

- Also known as methacrylic acid

- Chemical formula: CH₂=C(CH₃)CO₂H

Common Industrial Production Methods:

| Method | Description | Reaction | Catalysts/Conditions | Notes |

|---|---|---|---|---|

| 1. Oxidation of methacrolein | Methacrolein + ½ O₂ → methacrylic acid | Catalytic oxidation | Typically metal oxides (e.g., molybdenum, vanadium) | |

| 2. Oxidative dehydrogenation of isobutyric acid | (CH₃)₂CHCO₂H + O₂ → CH₂=C(CH₃)CO₂H + H₂O | Metal oxide catalysts | Industrially important route | |

| 3. Hydrocarboxylation of propene | CH₂=CHCH₃ + CO + H₂O → (CH₃)₂CHCO₂H | HF catalyst | Precursor to oxidation step | |

| 4. Radical polymerization for derivatives | Polymerization of methacrylic acid or its amides with radical initiators | AIBN or other radical initiators under inert atmosphere | Used for copolymer synthesis, not direct acid prep |

Comparative Summary Table of Preparation Methods

| Compound | Preparation Method | Key Reactants | Catalysts/Conditions | Notes |

|---|---|---|---|---|

| 2-Hydroxyethyl 2-methylprop-2-enoate | Methacrylic acid + ethylene oxide or ethylene glycol esterification | Methacrylic acid, ethylene oxide or ethylene glycol | Acid catalysts, controlled temperature | Byproduct: ethylene glycol dimethacrylate; purification needed |

| Methyl 2-methylprop-2-enoate | Esterification of methacrylic acid with methanol; carboalkoxylation + condensation; Reppe process | Methacrylic acid, methanol, ethylene, CO, formaldehyde, methyl acetylene | Acid catalysts, caesium oxide on silica, Pd catalysts | Industrial scale processes with high purity output |

| 2-methylprop-2-enoic acid | Oxidation of methacrolein; oxidative dehydrogenation of isobutyric acid; hydrocarboxylation of propene | Methacrolein, isobutyric acid, propene, CO, O₂ | Metal oxide catalysts, HF catalyst | Key industrial precursor for methacrylates |

Analytical and Optimization Notes

- Purity Verification: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard for confirming purity and structure during synthesis.

- Side Reaction Minimization: Control of temperature, stoichiometry, and catalyst loading is critical to reduce side-products such as oligomers or crosslinkers.

- Industrial Considerations: Catalyst regeneration, continuous processing, and waste minimization are important for commercial viability.

Chemical Reactions Analysis

HEMA Polymerization

HEMA undergoes free radical polymerization to form poly(HEMA), a hydrophilic polymer widely used in biomedical applications (e.g., contact lenses, hydrogels).

Key Conditions :

-

Initiators : Azobis(isobutyronitrile) (AIBN), benzoyl peroxide, or UV light.

-

Temperature : 60–80°C for thermal initiators; room temperature for UV initiation.

-

Products : Crosslinked networks with hydroxyl groups enabling hydrogen bonding .

MMA Polymerization

MMA polymerizes to form poly(methyl methacrylate) (PMMA), a transparent thermoplastic.

Key Conditions :

Methacrylic Acid Copolymerization

Methacrylic acid copolymerizes with monomers like HEMA or styrene to produce ion-exchange resins or pH-sensitive hydrogels.

Example Reaction :

Transesterification of HEMA

HEMA reacts with alcohols (e.g., butanol) to form higher esters under acid catalysis:

Acidic/Basic Hydrolysis

-

HEMA : Hydrolyzes to methacrylic acid and ethylene glycol under acidic (HCl) or basic (NaOH) conditions.

Kinetic Comparison :

| Compound | Hydrolysis Rate (pH 7) | Preferred Conditions | Source |

|---|---|---|---|

| HEMA | Slow | Acidic (HCl, 80°C) | |

| MMA | Moderate | Basic (NaOH, 60°C) |

Oxidation of MMA Polymers

PMMA undergoes oxidation with KMnO₄ or H₂O₂, forming ketones or carboxylic acids .

Example :

Reduction of Methacrylic Acid Derivatives

HEMA’s double bond can be hydrogenated using Pd/C or PtO₂ to yield saturated esters.

HEMA as a Crosslinker

HEMA’s hydroxyl group enables crosslinking with diisocyanates (e.g., hexamethylene diisocyanate) to form polyurethane networks.

Copolymerization with Styrene

Methacrylic acid copolymerizes with styrene to create ion-exchange resins:

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Synthesis :

- 2-Hydroxyethyl 2-methylprop-2-enoate is utilized as a monomer in the production of polymers such as poly(2-hydroxyethyl 2-methylprop-2-enoate), which are essential for coatings and adhesives due to their excellent adhesion properties and flexibility.

Biomedical Applications

Hydrogels for Drug Delivery :

- This compound is employed in creating hydrogels that serve as drug delivery systems. The hydrogels made from these compounds can encapsulate drugs and release them in a controlled manner, making them valuable in therapeutic applications.

Tissue Engineering :

- The unique properties of these compounds allow them to be used in tissue engineering scaffolds, where they provide structural support while being biocompatible and allowing cell growth.

Industrial Applications

Adhesives and Sealants :

- These compounds are integral in formulating adhesives and sealants due to their strong bonding capabilities and resistance to environmental factors .

Coatings :

- They are also used in the production of specialty coatings that require durability and chemical resistance, making them suitable for various industrial applications .

Case Study: Biomedical Hydrogels

A study investigated the use of hydrogels made from 2-Hydroxyethyl 2-methylprop-2-enoate for drug delivery applications. The research demonstrated that these hydrogels could effectively encapsulate therapeutic agents and release them over extended periods, enhancing the efficacy of treatments while minimizing side effects .

Case Study: Adhesive Performance

Another study focused on the performance of adhesives formulated with methyl 2-methylprop-2-enoate . The findings indicated that adhesives containing this compound exhibited superior bonding strength compared to traditional adhesives, particularly in environments exposed to moisture and temperature variations .

Mechanism of Action

Molecular Targets and Pathways:

- The mechanism of action of these compounds in polymerization involves the formation of free radicals, which initiate the polymerization process. The free radicals react with the double bonds in the methacrylate monomers, leading to the formation of long polymer chains .

Comparison with Similar Compounds

2-Hydroxyethyl 2-methylprop-2-enoate

- IUPAC Name: 2-Hydroxyethyl 2-methylprop-2-enoate

- Common Name : 2-Hydroxyethyl methacrylate (HEMA)

- Molecular Formula : C₆H₁₀O₃

- CAS Number : 868-77-9

- Molecular Weight : 130.14 g/mol

- Applications: Key monomer in hydrogels, adhesives, and biomedical materials due to its hydrophilic hydroxyl group, which enhances water compatibility .

Methyl 2-methylprop-2-enoate

- IUPAC Name: Methyl 2-methylprop-2-enoate

- Common Name : Methyl methacrylate (MMA)

- Molecular Formula : C₅H₈O₂

- CAS Number : 80-62-6

- Molecular Weight : 100.12 g/mol

- Applications : Widely used in resins, composites (e.g., CF-UPPH resin ), and spherical microspheres for industrial coatings .

2-Methylprop-2-enoic Acid

- IUPAC Name: 2-Methylprop-2-enoic acid

- Common Name : Methacrylic acid

- Molecular Formula : C₄H₆O₂

- CAS Number: Discrepancy noted: 63310-02-1 vs.

- Molecular Weight : 86.09 g/mol

- Applications : Precursor for methacrylate esters and polymers; used in adhesives and surface coatings .

Comparison with Similar Compounds

Structural and Functional Comparisons

Physical and Chemical Properties

2-Hydroxyethyl 2-methylprop-2-enoate

- Synthesis: Produced via Mitsunobu reaction using 2,3-dibromomaleimide .

- Fluorescent Applications: Functionalized to create aminobromomaleimide methacrylate (ABMMA) for pH/CO₂-responsive particles .

- Hydrophobic Monomer Comparison: Outperforms 2-methoxyethyl acrylate (MEA) in anti-swelling hydrogels due to balanced hydrophobicity .

Methyl 2-methylprop-2-enoate

- Industrial Use : Key component in CF-UPPH resin (10% pBQ dissolved in MMA enhances crosslinking ).

- Regulatory Compliance : Occupational exposure limits (TWA: 100 ppm) enforced in the EU .

2-Methylprop-2-enoic Acid

- Bioactivity: Grafted onto protein fibers (e.g., silk) using phosphorylated monomers (Phosmer M) for enhanced bioactivity .

- Comparison with Acrylic Acid : Lower acidity (pKa ~4.66 vs. ~4.25 for acrylic acid) due to electron-donating methyl group .

Biological Activity

The compounds 2-Hydroxyethyl 2-methylprop-2-enoate (HEMA), methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are significant in various biological applications, particularly in biomaterials and polymer chemistry. Their unique chemical structures confer specific biological activities that have been extensively studied for their implications in medical and industrial fields.

Chemical Structures:

- 2-Hydroxyethyl 2-methylprop-2-enoate (HEMA) : C₆H₁₀O₃

- Methyl 2-methylprop-2-enoate : C₅H₈O₂

- 2-Methylprop-2-enoic acid (also known as methacrylic acid): C₄H₆O₂

These compounds feature a methacrylate group, which is critical for their polymerization capabilities and subsequent biological interactions.

Biocompatibility

HEMA is widely recognized for its biocompatibility , making it suitable for applications in medical devices, drug delivery systems, and tissue engineering. Its ability to form hydrogels allows for cell adhesion and proliferation, which are vital for regenerative medicine applications.

Applications in Medicine:

- Dental Materials : HEMA is used in dental adhesives due to its strong bonding with dental tissues.

- Soft Contact Lenses : Its hydrophilic nature allows it to maintain flexibility and comfort in contact lens applications .

- Tissue Engineering : HEMA-based hydrogels support cell viability and growth, making them ideal for scaffolds in tissue engineering.

Allergic Reactions

Despite its beneficial properties, HEMA has been implicated in allergic contact dermatitis, particularly among professionals in the beauty industry who frequently use products containing this compound. A systematic review indicated a significantly increased risk of contact allergy among hairdressers and beauticians exposed to HEMA .

Case Study 1: Allergic Contact Dermatitis

A systematic review compiled data from multiple studies showing that exposure to HEMA can lead to allergic reactions among nail technicians. The review highlighted a ninefold increased risk of developing contact allergy due to frequent exposure to cosmetic glues containing HEMA .

Case Study 2: Tissue Engineering Applications

Research demonstrated that hydrogels made from HEMA support the proliferation of fibroblast cells, which are crucial for wound healing. The study showed that these hydrogels not only promote cell attachment but also provide a conducive environment for cellular functions necessary for tissue regeneration .

Research Findings

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 2-Hydroxyethyl 2-methylprop-2-enoate (HEMA) | Biocompatible; promotes cell adhesion | Used in dental materials; supports tissue engineering |

| Methyl 2-methylprop-2-enoate | Moderate biocompatibility; used in polymer synthesis | Limited studies on direct biological effects |

| 2-Methylprop-2-enoic acid | Reactive; forms polymers with potential biomedical uses | Involved in various polymerization reactions |

Q & A

Q. Q1. What are the critical parameters for synthesizing 2-hydroxyethyl 2-methylprop-2-enoate with high purity, and how can competing side reactions be minimized?

Methodological Answer: To synthesize 2-hydroxyethyl 2-methylprop-2-enoate, ensure precise stoichiometric control of methacrylic acid and ethylene glycol under acidic catalysis. Competing esterification or oligomerization can be suppressed by maintaining low reaction temperatures (40–60°C) and using inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization . Purity can be verified via HPLC with UV detection (λ = 210 nm) and compared against reference standards (e.g., CAS 868-77-9) .

Q. Q2. How do occupational exposure limits (OELs) for methyl 2-methylprop-2-enoate vary across jurisdictions, and what engineering controls are recommended for laboratory safety?

Methodological Answer: OELs for methyl 2-methylprop-2-enoate (CAS 80-62-6) differ significantly:

- Luxembourg: TWA = 100 ppm; STEL = 50 ppm .

- Netherlands: STEL = 205 mg/m³ .

Engineering controls include fume hoods with ≥0.5 m/s face velocity, local exhaust ventilation, and continuous airborne monitoring using photoionization detectors (PID). Safety protocols should align with GHS guidelines .

Advanced Research Questions

Q. Q3. How can structural ambiguities in copolymers containing 2-hydroxyethyl 2-methylprop-2-enoate and methyl 2-methylprop-2-enoate be resolved using crystallographic data?

Methodological Answer: For crystallographic analysis, use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in copolymer structures. High-resolution X-ray diffraction (XRD) data (≤1.0 Å) combined with Rietveld refinement can differentiate between monomer sequences and crosslinking sites. For example, spherical microspheres (1–25 μm) containing dicalcium phosphate (CAS 7757-93-9) have been characterized using this approach .

Q. Q4. What analytical strategies are effective in identifying trace impurities (e.g., <0.1%) in 2-methylprop-2-enoic acid batches, and how can their origins be traced?

Methodological Answer: Employ LC-MS/MS with a C18 column (2.6 μm particle size) and ESI ionization in negative mode to detect impurities like (2RS)-2-(4-ethylphenyl)-propanoic acid (CAS 3585-52-2) . For quantification, use certified reference materials (CRMs) listed in pharmacopeial guidelines (e.g., EP Imp. A–N series) . Impurity profiling should include batch-to-batch comparisons and reaction pathway simulations (e.g., Aspen Plus®) to identify synthetic byproducts.

Q. Q5. How do conflicting data on the cytotoxicity of 2-hydroxyethyl 2-methylprop-2-enoate phosphate arise, and what experimental designs mitigate these discrepancies?

Methodological Answer: Discrepancies in cytotoxicity studies often stem from variations in phosphate ester hydrolysis rates (e.g., 2-hydroxyethyl methacrylate phosphate, CAS 52628-03-2). To address this:

- Use standardized cell lines (e.g., NIH/3T3 fibroblasts) and exposure durations (24–72 hr).

- Measure residual monomer content via FTIR (C=O stretch at 1720 cm⁻¹) and correlate with MTT assay results .

- Control hydrolysis by buffering media at pH 7.4 ± 0.1 and monitoring phosphate release using ion chromatography .

Data Contradiction Analysis

Q. Q6. Why do NMR spectra of methyl 2-methylprop-2-enoate polymers show unexpected peaks at δ 1.8–2.1 ppm, and how can these be attributed to structural defects?

Methodological Answer: Peaks in this region may indicate:

- Branching defects: From chain-transfer reactions during free-radical polymerization. Confirm via SEC-MALS to measure molecular weight distribution (Đ > 1.5 indicates branching) .

- Residual monomer: Quantify using ¹H NMR integration (δ 5.6–6.2 ppm for vinyl protons) and compare with theoretical conversion rates .

- Oxidative byproducts: Use ¹³C DEPT NMR to identify carbonyl oxidation products (e.g., ketones at δ 205–220 ppm) .

Environmental and Regulatory Considerations

Q. Q7. What methodologies are recommended for assessing the environmental persistence of 2-methylprop-2-enoic acid derivatives in aquatic systems?

Methodological Answer: Conduct OECD 301F biodegradability tests under aerobic conditions (28-day duration). For non-degradable derivatives (e.g., fluorinated copolymers in CAS 68298-78-2), perform leaching studies using HPLC-UV to quantify residual monomers in water. Ecotoxicity assays with Daphnia magna (48-hr LC50) and Pseudokirchneriella subcapitata (72-hr growth inhibition) are critical for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.